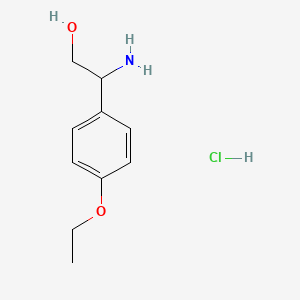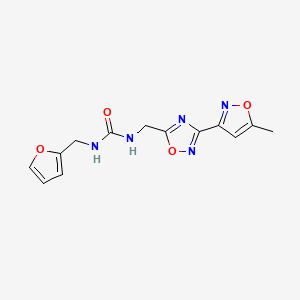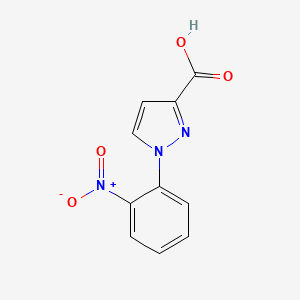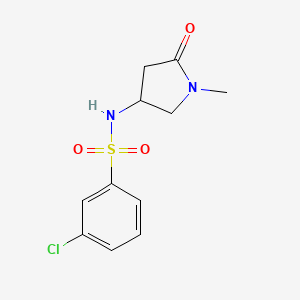![molecular formula C16H16N2O B2787497 [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-30-7](/img/structure/B2787497.png)
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol, also known as MBIM, is a benzimidazole derivative that has shown potential as a therapeutic agent. It has been studied for its potential as an anti-tumor, anti-inflammatory, and anti-viral agent.
Mechanism of Action
The exact mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, it has been suggested that this compound may inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. This compound may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body. In animal studies, this compound has been shown to reduce tumor growth and inflammation, as well as improve survival rates. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is its low toxicity and good bioavailability, which makes it a promising therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
Future Directions
There are several future directions for the study of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is the development of this compound analogs with improved anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other therapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising therapeutic agent with potential as an anti-tumor, anti-inflammatory, and anti-viral agent. While more research is needed to fully understand its mechanism of action and optimal dosage, this compound has shown low toxicity and good bioavailability, making it a promising candidate for further study.
Synthesis Methods
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can be synthesized through a multi-step process involving the reaction of a benzimidazole derivative with a benzyl halide, followed by reduction with sodium borohydride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute lung injury and rheumatoid arthritis. Additionally, this compound has been studied for its anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBSKBURFOCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)

![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)


![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)

